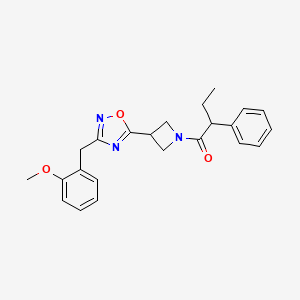

![molecular formula C18H17FN4O3S B2618215 4-ethoxy-3-fluoro-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide CAS No. 2097862-80-9](/img/structure/B2618215.png)

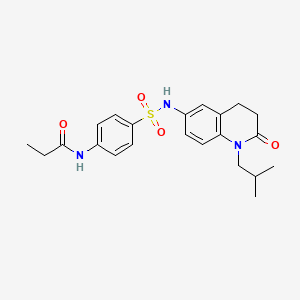

4-ethoxy-3-fluoro-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-ethoxy-3-fluoro-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide” is a complex organic molecule that contains several functional groups, including an ethoxy group, a fluoro group, a pyridinyl group, a pyrazinyl group, and a sulfonamide group . These functional groups could potentially give the compound a range of interesting chemical and physical properties.

Applications De Recherche Scientifique

Synthesis and Biological Activities

A series of polymethoxylated-pyrazoline benzene sulfonamides were investigated for their cytotoxic activities on tumor and non-tumor cell lines and inhibitory effects on carbonic anhydrase isoenzymes (hCA I and hCA II). These compounds showed superior CA inhibitory activity than the reference compound acetazolamide, with some derivatives identified as potential lead molecules for further investigations due to their high tumor selectivity values (Kucukoglu et al., 2016).

Antimicrobial and Antitubercular Agents

Novel benzene sulfonamide pyrazole oxadiazole derivatives were synthesized and evaluated for their antimicrobial as well as antitubercular activity. Molecular docking studies against Mycobacterium tuberculosis β-ketoacyl-acyl carrier protein synthase A (Kas-A) were carried out to understand the mode of inhibition. Some compounds showed good antibacterial activity against E. coli, P. aeruginosa, S. aureus, and S. pyogenes, and one compound was found to be an active antitubercular agent against M. tuberculosis H37Rv (Shingare et al., 2022).

Synthesis and In Vitro Study

The synthesis, biotransformation pathways, and metabolic stability of 4-fluoro-N-(1-{2-[2-(methylsulfanyl)phenoxy]ethyl}pyrrolidin-3-yl) benzene sulfonamide, with affinity for several subtypes of the serotonin and dopamine receptor, were analyzed. The study involved in vitro analysis on liver microsomes from three species, highlighting interspecies differences in metabolic stability (Kubowicz-Kwaoeny et al., 2019).

Propriétés

IUPAC Name |

4-ethoxy-3-fluoro-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O3S/c1-2-26-17-6-5-14(10-15(17)19)27(24,25)23-12-16-18(22-9-8-21-16)13-4-3-7-20-11-13/h3-11,23H,2,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBLNJXXNWYMGCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC=CN=C2C3=CN=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

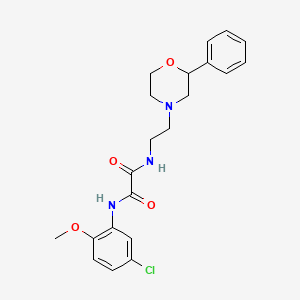

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2618132.png)

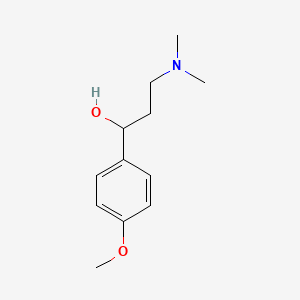

![N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2618138.png)

![[(1R,2R)-2-Methoxycyclobutyl]methanethiol](/img/structure/B2618139.png)

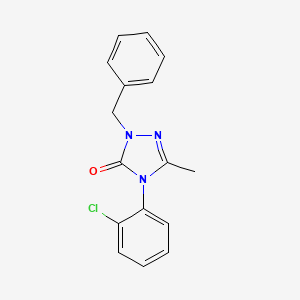

![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(2-chlorobenzyl)-2-oxoacetamide](/img/structure/B2618141.png)

![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2618146.png)

![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]quinoxaline](/img/structure/B2618152.png)